molecular formula C7H11N3O B13340656 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13340656
M. Wt: 153.18 g/mol
InChI Key: FOZLFWUBEUEKDX-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a hydroxyl group at the third position and a methyl group at the fifth position further distinguishes this compound. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 3-bromopropylamine, followed by cyclization to form the desired pyrazolopyridine structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the overall yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or organometallic reagents .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: Lacks the methyl group at the fifth position.

    5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Contains a diazepine ring instead of a pyridine ring.

    1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Contains a phenyl group at the first position.

Uniqueness

The presence of both a hydroxyl group at the third position and a methyl group at the fifth position makes 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol unique among its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and potential therapeutic applications.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 1177283-79-2

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives related to this compound. Notably:

  • Inhibition of Human Coronaviruses : Compounds derived from this structure exhibited significant inhibitory effects against human coronavirus 229E. One study reported a selectivity index (SI) of 12.6 for a related compound, indicating strong antiviral activity with minimal cytotoxicity .
CompoundIC50 (μM)Selectivity Index
Compound 644.787.6
Compound 7359.54.3
Compound 1470.36.5
Compound 1827.812.6

These compounds demonstrated effective inhibition during the replication phase of the virus, with reductions in viral replication reaching up to 82.2% .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented:

  • COX Inhibition : Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, specific derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX Inhibition IC50 (μmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

These findings suggest that modifications to the pyrazole structure could enhance anti-inflammatory activity.

3. Structure–Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing new therapeutics:

  • SAR Studies : Research has indicated that substituents on the pyrazole ring significantly affect biological activity. For example, electron-donating groups have been shown to enhance the anti-inflammatory properties of these compounds .

Case Study: Antiviral Efficacy Against SARS-CoV2

A recent investigation into the efficacy of pyrazole derivatives against SARS-CoV2 protease revealed promising results:

  • Inhibitory Efficiency : Compounds were tested against the viral protease with inhibition percentages ranging from 73% to over 84%, demonstrating potential as therapeutic agents against COVID-19 .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-4-2-5-6(3-8-4)9-10-7(5)11/h4,8H,2-3H2,1H3,(H2,9,10,11)

InChI Key

FOZLFWUBEUEKDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)NNC2=O

Origin of Product

United States

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